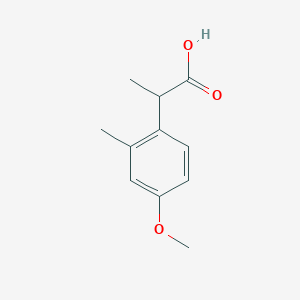

2-(4-Methoxy-2-methylphenyl)propanoic acid

Description

Contextualization within Organic and Medicinal Chemistry of Phenylpropanoic Acid Derivatives

Phenylpropanoic acid derivatives are a broad and important class of compounds in medicinal chemistry. acs.org A prominent example is the group of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are 2-arylpropanoic acids, commonly known as "profens." These include well-known drugs like ibuprofen (B1674241) and naproxen (B1676952). The mechanism of action for these NSAIDs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923), lipid compounds that mediate inflammation. acs.org

The therapeutic potential of phenylpropanoic acid derivatives extends beyond anti-inflammatory action. Research has explored their use as:

Anticancer agents: Certain derivatives have been investigated for their ability to target enzymes like SIRT2 and EGFR in cancer cells. uni.lu

Antihistamines: Some 2-methyl-2'-phenylpropionic acid derivatives have shown selective H1 antihistamine activity. mdpi.com

Neuroprotective agents: Hybrids of indole-3-propionic acid have been studied for their potential as multifunctional neuroprotectors. researchgate.net

Antimicrobial agents: Some derivatives have exhibited antimicrobial properties. acs.org

The structural backbone of 2-(4-Methoxy-2-methylphenyl)propanoic acid, with its substituted phenyl ring and propanoic acid side chain, places it firmly within this class of medicinally relevant compounds.

Historical Perspectives on Research into Substituted Phenylpropanoic Acids

The history of research into substituted phenylpropanoic acids is closely tied to the development of NSAIDs. Following the discovery of the anti-inflammatory properties of aspirin, the search for more potent and better-tolerated alternatives led to the synthesis and evaluation of a vast number of aromatic carboxylic acids.

A significant breakthrough came in the 1960s with the discovery of ibuprofen, 2-(4-isobutylphenyl)propanoic acid. This marked a pivotal moment, establishing the 2-arylpropanoic acid scaffold as a key pharmacophore for anti-inflammatory activity. Subsequent research focused on modifying the substituents on the phenyl ring and the propanoic acid chain to optimize efficacy and reduce side effects. This led to the development of other successful NSAIDs like naproxen and ketoprofen.

The discovery that COX exists in two isoforms, COX-1 and COX-2, in the early 1990s further refined research efforts. Scientists began designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Beyond inflammation, the versatility of the phenylpropanoic acid structure has led to its exploration in other therapeutic areas, building on the foundational knowledge gained from NSAID research.

Rationale and Academic Significance of Studying this compound

While direct and extensive research on the biological activities of this compound is limited, its academic significance can be understood from several perspectives:

Structural Analogy to Known Bioactive Molecules: The compound shares structural similarities with other biologically active phenylpropanoic acids. For instance, the fibrate class of lipid-lowering drugs are phenoxyisobutyric acid derivatives, which bear some resemblance to the subject compound. sigmaaldrich.com This structural relationship suggests that this compound could serve as a starting point for the design of new therapeutic agents.

A Building Block in Organic Synthesis: The compound is available commercially from suppliers of research chemicals, indicating its use as an intermediate or building block in the synthesis of more complex molecules. Its functional groups—the carboxylic acid, the methoxy (B1213986) group, and the methyl group on the aromatic ring—provide multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

Exploration of Structure-Activity Relationships (SAR): The study of this and similar compounds contributes to a broader understanding of the structure-activity relationships of phenylpropanoic acid derivatives. By systematically altering the substituents on the phenyl ring and observing the effects on biological activity, chemists can develop models to predict the therapeutic potential of new compounds.

Overview of Current Research Trajectories and Identified Knowledge Gaps for the Chemical Compound

The current research landscape for this compound is characterized by its nascent stage of investigation. The primary trajectory appears to be its utility in synthetic chemistry rather than in-depth biological evaluation.

Current Trajectories:

Use as a Synthetic Intermediate: The most evident application of this compound is as a starting material for the synthesis of novel compounds. Researchers in medicinal and materials chemistry can utilize its reactive sites to build more elaborate molecular structures with potential applications in various fields.

Identified Knowledge Gaps:

Biological Activity Profile: There is a significant lack of published data on the specific biological activities of this compound. Its potential as an anti-inflammatory, anticancer, antihistaminic, or neuroprotective agent, as suggested by the activities of related compounds, remains largely unexplored.

Pharmacological and Toxicological Data: Without biological studies, there is no information on the pharmacokinetics, pharmacodynamics, or toxicology of this compound.

Specific Synthetic Applications: While it is sold as a research chemical, there are few, if any, published studies that detail its specific use in the synthesis of a particular target molecule.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-6-9(14-3)4-5-10(7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVCJLGYBLXOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260764-33-7 | |

| Record name | 2-(4-methoxy-2-methylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemo Enzymatic Approaches to 2 4 Methoxy 2 Methylphenyl Propanoic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comub.eduleah4sci.com For 2-(4-Methoxy-2-methylphenyl)propanoic acid, the primary strategic disconnections focus on the formation of the carbon-carbon bond at the chiral center and the construction of the substituted aromatic ring.

A primary disconnection can be made at the C-C bond between the phenyl ring and the propanoic acid moiety (Disconnection A). This leads to a substituted toluene derivative and a propanoic acid synthon. A second key disconnection is at the C-C bond alpha to the carboxylic acid (Disconnection B), which suggests an alkylation of an arylacetic acid derivative.

Disconnection A (Aryl-Alkyl bond): This approach suggests a coupling reaction between a Grignard reagent derived from a substituted bromo-benzene and a pyruvate derivative, or a palladium-catalyzed cross-coupling reaction. The precursors would be 1-bromo-4-methoxy-2-methylbenzene and a protected propanoic acid equivalent.

Disconnection B (α-Alkylation): This strategy involves the methylation of a 2-(4-methoxy-2-methylphenyl)acetic acid derivative. This is a common strategy for profen synthesis. The key precursor would be (4-methoxy-2-methylphenyl)acetonitrile or the corresponding acetic acid ester.

A third possible disconnection involves the formation of the propanoic acid side chain from a ketone precursor via rearrangement reactions, such as the Willgerodt–Kindler reaction or 1,2-aryl migration. This would involve a precursor like 1-(4-methoxy-2-methylphenyl)ethan-1-one.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through various routes, ranging from classical multi-step sequences to more modern, efficient catalytic methods.

Classical Multi-Step Synthetic Routes and Their Evolution

Classical synthetic routes often involve multiple steps with distinct functional group transformations. A plausible classical synthesis, adapted from methodologies for similar arylpropanoic acids, would start from a readily available substituted toluene. google.com

One such route could commence with 2,5-dimethylanisole. The synthesis would proceed through the following key transformations:

Benzylic Bromination: Selective bromination of one of the methyl groups of 2,5-dimethylanisole using N-bromosuccinimide (NBS) under radical initiation to yield 1-(bromomethyl)-4-methoxy-2-methylbenzene.

Cyanation: Nucleophilic substitution of the bromide with sodium cyanide to form (4-methoxy-2-methylphenyl)acetonitrile.

α-Methylation: Deprotonation of the α-carbon with a strong base like sodium amide, followed by methylation with methyl iodide to introduce the second methyl group, yielding 2-(4-methoxy-2-methylphenyl)propionitrile.

Hydrolysis: Acidic or basic hydrolysis of the nitrile functional group to afford the final carboxylic acid, this compound.

This multi-step approach, while effective, often requires harsh reagents and stoichiometric amounts of reactants, leading to significant waste generation.

Modern Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. nih.govmdpi.com For the synthesis of this compound, palladium-catalyzed cross-coupling reactions represent a significant advancement. mdpi.commdpi.comepa.gov

A flexible two-step, one-pot procedure can be envisioned. mdpi.com This process would involve:

Heck Reaction: A palladium-catalyzed coupling of 1-bromo-4-methoxy-2-methylbenzene with ethylene gas to form 1-methoxy-4-methyl-2-vinylbenzene.

Hydroxycarbonylation: The resulting styrene derivative is then subjected to a palladium-catalyzed hydroxycarbonylation in the presence of carbon monoxide and water to directly yield the desired this compound.

This cascade transformation is highly regioselective and can be performed with the same catalyst for both steps, minimizing purification of intermediates. mdpi.com

Another green approach involves the direct methylation of arylacetonitriles using dimethyl carbonate (DMC) as a less toxic methylating agent. orgsyn.org DMC acts first as a methoxycarbonylating agent and then as a methylating agent, which allows for high selectivity towards mono-methylation, avoiding the common issue of di-methylation seen with traditional alkyl halides. orgsyn.org This method aligns with green chemistry principles by using a safer reagent and improving atom economy. orgsyn.org

| Approach | Key Reaction | Catalyst/Reagent | Advantages |

| Catalytic Cascade | Heck Reaction / Hydroxycarbonylation | Palladium Acetate / Phosphine Ligand | High regioselectivity, one-pot procedure, good yields. mdpi.com |

| Green Methylation | α-Methylation | Dimethyl Carbonate (DMC) / Base | Use of a non-toxic reagent, high selectivity, reduced waste. orgsyn.org |

Solid-Phase and Automated Synthesis Techniques (if applicable)

Solid-phase synthesis is a technique where molecules are built on an insoluble polymer support, which simplifies purification by allowing excess reagents and by-products to be washed away. wikipedia.orgsennchem.comyoutube.com This method is most commonly employed for the synthesis of biopolymers like peptides and oligonucleotides. wikipedia.orgyoutube.com

For small molecules like this compound, solid-phase synthesis is not a standard approach for bulk manufacturing. However, it could potentially be used in the context of medicinal chemistry for the generation of a library of analogues for structure-activity relationship studies. In such a scenario, a linker-functionalized aryl precursor could be attached to a resin, followed by the sequential addition of the propanoic acid side chain through solution-phase reagents.

Automated synthesis platforms, often coupled with flow chemistry, can be used to perform multi-step syntheses in a continuous and controlled manner. nih.gov While specific applications for this exact molecule are not widely reported, the principles of automated synthesis could be applied to the classical or catalytic routes described above to improve reproducibility and facilitate process optimization. synthiaonline.com

Stereoselective Synthesis of Enantiomers of this compound

The α-carbon of this compound is a stereocenter, meaning the compound exists as two enantiomers. In the broader class of 2-arylpropanoic acids (profens), it is common for one enantiomer to possess the desired biological activity while the other is less active or contributes to side effects. Therefore, stereoselective synthesis to produce a single enantiomer is highly desirable.

Chiral Pool Strategies and Enantiomeric Purity

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. d-nb.infouvic.caslideshare.net This strategy transfers the chirality from the starting material to the final product. For the synthesis of enantiopure this compound, a possible chiral pool starting material is an enantiomer of lactic acid or one of its derivatives, such as ethyl lactate.

A hypothetical chiral pool approach could involve:

Activation of Chiral Precursor: Conversion of (S)-ethyl lactate to a derivative with a good leaving group at the C2 position, for example, by tosylation of the hydroxyl group to form ethyl (S)-2-(tosyloxy)propanoate.

Nucleophilic Substitution: A Gilman cuprate, prepared from 1-bromo-4-methoxy-2-methylbenzene, could then be used to displace the tosylate group with the aryl moiety in an SN2 reaction, which proceeds with inversion of configuration to yield the (R)-enantiomer of the ethyl ester of the target compound.

Hydrolysis: Saponification of the ester would then yield (R)-2-(4-Methoxy-2-methylphenyl)propanoic acid.

Another powerful method for obtaining enantiomerically pure profens is through chemo-enzymatic kinetic resolution. frontiersin.orgresearchgate.net This involves the use of enzymes, such as lipases or esterases, which selectively catalyze the hydrolysis of one enantiomer of a racemic ester mixture. For example, the racemic ethyl ester of this compound could be treated with an esterase from Pseudomonas fluorescens or Candida rugosa. frontiersin.orgresearchgate.net The enzyme would selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. The resulting (S)-acid and (R)-ester can then be separated. This method can provide access to both enantiomers with very high enantiomeric purity. frontiersin.org

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds. It is typically determined using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or by derivatization with a chiral agent followed by standard chromatography. nih.govresearchgate.netsemanticscholar.org

| Method | Principle | Typical Outcome |

| Chiral Pool Synthesis | Incorporation of a naturally occurring chiral starting material. d-nb.info | Synthesis of a specific enantiomer (e.g., R or S) depending on the starting material and reaction mechanism. |

| Chemo-enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. frontiersin.orgresearchgate.net | Separation of both enantiomers, often achieving high enantiomeric excess (>98% ee). researchgate.net |

Asymmetric Catalysis and Biocatalytic Transformations

Asymmetric catalysis and biocatalysis offer elegant and efficient routes to enantiomerically enriched 2-arylpropanoic acids, including this compound. These methods are broadly categorized into two main approaches: the asymmetric synthesis from prochiral precursors and the kinetic resolution of racemic mixtures.

Asymmetric Hydrogenation:

A prominent method in asymmetric catalysis is the hydrogenation of a prochiral precursor, such as a 2-aryl acrylic acid. For the synthesis of this compound, this would involve the asymmetric hydrogenation of 2-(4-methoxy-2-methylphenyl)acrylic acid. This reaction is typically catalyzed by transition metal complexes with chiral ligands. Rhodium and Ruthenium-based catalysts, in particular, have been extensively studied for the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids. The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have proven effective in these transformations. The catalyst's metal center coordinates to the double bond of the acrylic acid, and the chiral ligand directs the hydrogen delivery to one face of the double bond, leading to the preferential formation of one enantiomer.

A study on the asymmetric hydrogenation of 2-phenyl acrylic acid highlighted the use of a ferrocenyl chiral bisphosphorus ligand, which demonstrated excellent enantiomeric excess (ee) and activity. This was attributed to a noncovalent ion pair interaction between the substrate and the chiral ligand researchgate.net. Such an approach could potentially be adapted for the asymmetric hydrogenation of 2-(4-methoxy-2-methylphenyl)acrylic acid.

Biocatalytic Transformations:

Biocatalysis utilizes enzymes to perform stereoselective transformations. For the synthesis of enantiopure 2-arylpropanoic acids, two primary biocatalytic strategies are employed: enzymatic resolution of racemic esters and asymmetric hydrolysis.

Enzymatic Resolution of Racemic Esters: This is a widely used method where a racemic mixture of an ester of this compound is subjected to hydrolysis by a lipase or an esterase. These enzymes exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. Lipases from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Burkholderia cepacia are commonly used for this purpose mdpi.comunits.it. The resulting mixture of the enantiopure carboxylic acid and the unreacted ester can then be separated. The unreacted ester can be hydrolyzed chemically to obtain the other enantiomer of the acid. A study on the enzymatic resolution of fluorinated arylcarboxylic acids demonstrated the effectiveness of Burkholderia cepacia lipase in achieving high enantiomeric purity mdpi.com.

Asymmetric Hydrolysis: In this approach, a prochiral starting material is asymmetrically transformed by an enzyme. While less common for this class of compounds, it represents a potentially more atom-economical route.

The table below summarizes some common enzymes and their applications in the synthesis of chiral 2-arylpropanoic acids.

| Enzyme | Type | Application in 2-Arylpropanoic Acid Synthesis |

| Candida antarctica Lipase B | Lipase | Kinetic resolution of racemic esters of 2-arylpropanoic acids through enantioselective hydrolysis or transesterification. |

| Burkholderia cepacia Lipase | Lipase | Kinetic resolution of racemic esters, particularly effective for fluorinated arylcarboxylic acids, yielding high enantiomeric excess mdpi.com. |

| Esterases | Esterase | Enantioselective hydrolysis of racemic esters of 2-arylpropanoic acids. |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is another powerful strategy to control stereochemistry. This approach involves the use of a chiral auxiliary to introduce a new stereocenter, with the stereochemistry of the newly formed center being controlled by the existing stereocenter of the auxiliary.

A potential diastereoselective route to this compound could involve the alkylation of a chiral enolate. For instance, a chiral derivative of (4-methoxy-2-methylphenyl)acetic acid could be prepared by attaching a chiral auxiliary to the carboxylic acid group. Deprotonation of this derivative would form a chiral enolate, which would then be reacted with an electrophilic methyl source (e.g., methyl iodide). The chiral auxiliary would direct the approach of the methyl group, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the desired enantiomer of this compound.

Derivatization and Analog Design Strategies for this compound

The design and synthesis of analogues of this compound are crucial for exploring its structure-activity relationship (SAR) and for optimizing its properties. Derivatization strategies typically focus on modifications of the phenyl ring and the propanoic acid moiety.

Structural Modifications on the Phenyl Ring and Propanoic Acid Moiety

Phenyl Ring Modifications:

The substitution pattern on the phenyl ring plays a significant role in the biological activity of 2-arylpropanoic acids. For this compound, the methoxy (B1213986) and methyl groups are key features. Modifications to these groups or the introduction of new substituents can lead to analogues with altered properties.

Modification of the Methoxy Group: The methoxy group at the 4-position can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to investigate the effect of steric bulk. It could also be substituted with other electron-donating groups like hydroxyl or amino groups, or with electron-withdrawing groups such as halogens (fluoro, chloro) or a trifluoromethyl group to probe the electronic requirements for activity.

Modification of the Methyl Group: The methyl group at the 2-position can be replaced with other alkyl groups (e.g., ethyl, propyl) to explore the impact of size and lipophilicity in this region of the molecule.

Introduction of Additional Substituents: Further substitution on the phenyl ring at the 3, 5, or 6 positions could be explored. The introduction of small, lipophilic, or hydrogen-bonding groups could lead to new interactions with biological targets. SAR studies on other profens have shown that the nature and position of substituents on the phenyl ring can significantly influence potency and selectivity brieflands.comresearchgate.net.

Propanoic Acid Moiety Modifications:

The propanoic acid moiety is another key site for modification.

Esterification and Amidation: The carboxylic acid can be converted into a variety of esters or amides. This modification can alter the compound's solubility, lipophilicity, and pharmacokinetic profile. Esterification is also a common strategy for creating prodrugs.

Chain Length Modification: The propanoic acid side chain can be shortened to an acetic acid derivative or lengthened to a butanoic acid derivative to assess the optimal chain length for activity.

Modification at the α-Position: The methyl group at the α-position is often crucial for the activity of profens. Replacing it with other small alkyl groups or functional groups could modulate activity.

Exploration of Bioisosteric Replacements (if applicable)

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

For the carboxylic acid group of this compound, several bioisosteric replacements could be considered. The carboxylic acid is often associated with certain liabilities such as rapid metabolism and poor cell permeability.

Tetrazole: The tetrazole ring is a well-known bioisostere for the carboxylic acid group. It has a similar pKa and can act as a proton donor and acceptor. Replacing the carboxylic acid with a tetrazole can sometimes improve metabolic stability and oral bioavailability drughunter.comresearchgate.nethyphadiscovery.comcambridgemedchemconsulting.com.

Acyl Sulfonamide: Acyl sulfonamides are another class of carboxylic acid bioisosteres. They can mimic the hydrogen bonding interactions of the carboxylic acid group and may offer improved physicochemical properties hyphadiscovery.comnih.gov.

Hydroxamic Acid: Hydroxamic acids can also serve as bioisosteres for carboxylic acids, although they have different electronic properties.

The following table provides examples of potential bioisosteric replacements for the carboxylic acid moiety.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and ability to participate in hydrogen bonding. May improve metabolic stability and pharmacokinetic profile drughunter.comresearchgate.nethyphadiscovery.comcambridgemedchemconsulting.com. |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Mimics hydrogen bonding patterns of carboxylic acids. Can improve physicochemical properties and cell permeability hyphadiscovery.comnih.gov. |

| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can chelate metal ions and participate in different hydrogen bonding interactions. |

The exploration of these derivatization and bioisosteric replacement strategies can lead to the discovery of novel analogues of this compound with improved therapeutic potential.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 4 Methoxy 2 Methylphenyl Propanoic Acid

Electrophilic and Nucleophilic Reactions of the Chemical Compound

The dual functionality of 2-(4-Methoxy-2-methylphenyl)propanoic acid allows it to participate in both electrophilic and nucleophilic reactions.

As a nucleophile , the carboxylate anion, formed by deprotonation of the carboxylic acid, can react with various electrophiles. For instance, it can undergo esterification with alcohols under acidic conditions or be converted to the corresponding ester via reaction with alkyl halides.

As an electrophile , the carbonyl carbon of the carboxylic acid is susceptible to attack by strong nucleophiles. This reactivity is significantly enhanced by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester. For example, treatment with thionyl chloride would yield 2-(4-methoxy-2-methylphenyl)propanoyl chloride, a highly reactive electrophile. google.com

The aromatic ring, being electron-rich due to the activating methoxy (B1213986) and methyl groups, readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile.

| Reaction Type | Reagents | Potential Products | Notes |

| Esterification | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) | Methyl 2-(4-methoxy-2-methylphenyl)propanoate | Reversible reaction, typically driven to completion by removing water. |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 2-(4-Methoxy-2-methylphenyl)propanoyl chloride | Highly reactive intermediate for amide and ester synthesis. |

| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-substituted derivatives | The position of nitration is directed by the activating methoxy and methyl groups. |

| Halogenation | Br₂, FeBr₃ | Isomeric bromo-substituted derivatives | Lewis acid catalyst polarizes the halogen molecule. |

Oxidative and Reductive Transformations Specific to this compound

The oxidative and reductive transformations of this compound target different parts of the molecule.

Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, 2-(4-methoxy-2-methylphenyl)propan-1-ol. Milder reducing agents may also be employed for specific transformations. For instance, the reduction of a related ketone, fenofibric acid, to its corresponding alcohol has been successfully achieved using sodium borohydride. nih.gov

Oxidation of the molecule is more complex. The aromatic ring is generally stable to oxidation due to the presence of the electron-donating groups. However, under harsh conditions, the ring can be cleaved. The methyl group on the ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, though this would likely be accompanied by degradation of the rest of the molecule.

Detailed Mechanistic Investigations Using Kinetic and Spectroscopic Methods

Detailed mechanistic investigations are crucial for understanding the reaction pathways and intermediates involved in the transformations of this compound. Such studies typically employ a combination of kinetic and spectroscopic methods. illinois.edu

Kinetic studies would involve monitoring the reaction rate under varying conditions of temperature, pressure, and reactant concentrations. This data can be used to determine the reaction order, activation energy, and to propose a rate law that is consistent with a particular mechanism.

Spectroscopic methods are invaluable for identifying reactants, products, and any transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure and can be used to follow the progress of a reaction over time.

Infrared (IR) spectroscopy is useful for identifying functional groups and can be used to monitor the disappearance of starting materials and the appearance of products (e.g., the change from a carboxylic acid C=O stretch to an ester C=O stretch).

Mass spectrometry (MS) allows for the determination of the molecular weight of the products and can help in the identification of intermediates.

For example, in the esterification of this compound, in situ IR spectroscopy could be used to monitor the decrease in the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C-O stretches of the ester product.

Catalyzed Reactions and Novel Reagents for the Chemical Compound's Synthesis or Transformation

The synthesis of this compound and its derivatives often relies on catalyzed reactions to achieve high efficiency and selectivity.

One plausible synthetic route involves a Friedel-Crafts acylation of 3-methylanisole (B1663972) with a propionyl halide or anhydride, catalyzed by a Lewis acid like aluminum chloride, to produce a ketone precursor. google.com This ketone can then undergo further reactions, such as a rearrangement catalyzed by iodine, to form the propanoic acid structure. google.com

Another powerful method for the formation of the carbon-carbon bond in the propanoic acid side chain is through palladium-catalyzed cross-coupling reactions . researchgate.net For instance, a Suzuki-Miyaura coupling could be envisioned between a suitably protected boronic acid derivative of the side chain and a halogenated 4-methoxy-2-methylbenzene.

The hydrolysis of a nitrile precursor, such as 2-(4-methoxy-2-methylphenyl)propionitrile, provides another route to the final carboxylic acid. google.com This hydrolysis is typically catalyzed by a strong acid or base.

| Reaction | Catalyst/Reagent | Purpose | Reference |

| Friedel-Crafts Acylation | AlCl₃ | Formation of a ketone precursor | google.com |

| Aryl Rearrangement | Iodine | Rearrangement of an intermediate to form the 2-arylpropanoic acid structure | google.com |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | C-C bond formation | researchgate.net |

| Nitrile Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Conversion of a nitrile to a carboxylic acid | google.com |

Advanced Spectroscopic Analysis and Structural Elucidation of 2 4 Methoxy 2 Methylphenyl Propanoic Acid and Its Derivatives

High-Resolution NMR Spectroscopic Techniques for Elucidation (e.g., 2D NMR, Solid-State NMR for polymorphism)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(4-Methoxy-2-methylphenyl)propanoic acid, 1H and 13C NMR spectra provide initial confirmation of the molecular structure. In the 1H NMR spectrum, distinct signals are expected for the methoxy (B1213986) protons, the aromatic protons, the methyl protons on the phenyl ring, the alpha-methyl protons, and the methine proton. The integration of these signals corresponds to the number of protons in each environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would reveal correlations between neighboring protons, for instance, between the methine proton and the alpha-methyl protons. An HSQC spectrum maps the direct one-bond correlations between protons and the carbons to which they are attached.

While no specific 2D NMR data for this compound is readily available in the provided search results, the application of these techniques is a standard and powerful method for unambiguous assignment of all proton and carbon signals. For example, in the analysis of a related furylacetic acid derivative, 2D-NMR was crucial in proving its structure. mdpi.com

Solid-State NMR (SS-NMR) is particularly valuable for studying the polymorphic forms of crystalline solids. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact the physical properties of a material. SS-NMR can distinguish between different polymorphic forms because the chemical shifts of atoms are sensitive to the local electronic environment, which differs in each crystal lattice. nih.gov Although specific SS-NMR studies on this compound were not found, the technique's utility is well-established for similar pharmaceutical compounds. nih.gov It allows for the characterization of each polymorph at high resolution, which is critical for understanding and controlling the solid-state properties of the drug substance. nih.gov

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~12 | ~175-180 |

| Ar-H | 6.5 - 7.5 | 110 - 160 |

| -OCH₃ | ~3.8 | ~55 |

| -CH(CH₃)COOH | ~3.7 | ~45 |

| Ar-CH₃ | ~2.3 | ~20 |

| -CH(CH₃)COOH | ~1.5 | ~18 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C11H14O3), the expected monoisotopic mass is approximately 194.0943 Da. uni.lu HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with an accuracy of a few parts per million (ppm), which is crucial for confirming the molecular formula. mdpi.com

Fragmentation Pathway Analysis using tandem mass spectrometry (MS/MS) offers valuable structural information. The molecule is first ionized, typically forming a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. uni.lu This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, key fragmentation pathways could include:

Loss of water (-18 Da): from the carboxylic acid group, especially in the positive ion mode. uni.lu

Loss of the carboxylic acid group (-45 Da): leading to the formation of a stable benzylic-type carbocation.

Cleavage of the methoxy group: resulting in the loss of a methyl radical (-15 Da) or formaldehyde (B43269) (-30 Da).

McLafferty rearrangement: if applicable, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

The analysis of the fragmentation of similar molecules, such as 2-methylpropanoic acid, demonstrates the characteristic losses that aid in structural identification. docbrown.infodocbrown.info

Table 2: Predicted m/z Values for Adducts and Fragments of this compound in HRMS

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.10158 uni.lu |

| [M+Na]⁺ | 217.08352 uni.lu |

| [M-H]⁻ | 193.08702 uni.lu |

| [M+H-H₂O]⁺ | 177.09156 uni.lu |

X-ray Crystallography and Crystal Structure Analysis of the Chemical Compound and its Co-crystals/Salts

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and how it packs in the crystal lattice.

While a specific crystal structure for this compound was not found in the search results, analysis of related structures reveals important insights. For instance, the crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one shows how the tolyl ring is oriented and reveals the presence of intermolecular C-H···O interactions that stabilize the crystal packing. psu.eduresearchgate.net Similarly, the crystal structure of another methoxyphenyl derivative highlights the planarity of the rings and the absence of classical hydrogen bonds, with van der Waals forces being the primary stabilizing interactions. iosrjournals.org

The formation of co-crystals and salts is a common strategy to modify the physicochemical properties of a pharmaceutical compound. nih.gov By co-crystallizing this compound with other molecules (co-formers), it is possible to create new solid forms with altered solubility, stability, and bioavailability. X-ray crystallography is essential for characterizing these new forms, confirming the stoichiometry of the components, and understanding the intermolecular interactions, such as hydrogen bonds, that hold the co-crystal together. nih.gov

Table 3: Hypothetical Crystal Data for a Polymorph of this compound (Note: This is a hypothetical example as specific data was not available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies and Intermolecular Interactions

FT-IR spectroscopy is particularly useful for identifying characteristic functional group vibrations. For this compound, key expected absorptions include:

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-O stretching bands for the ether and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to study the conformational structures of molecules. nih.gov For example, the orientation of the methoxy group and the conformation of the propanoic acid side chain can influence the Raman spectrum. nih.gov

Both FT-IR and Raman spectroscopy are sensitive to intermolecular interactions, such as hydrogen bonding. The position and shape of the O-H and C=O stretching bands can provide evidence for the presence and strength of hydrogen bonds in the solid state. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict vibrational spectra and aid in the assignment of experimental bands. researchgate.netresearchgate.net

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound (Note: These are typical ranges and specific values may vary.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether and acid) | 1000 - 1300 |

Chiroptical Spectroscopy (e.g., ECD, VCD, ORD) for Absolute Configuration Assignment

This compound is a chiral molecule, existing as two enantiomers (R and S). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these enantiomers.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimental ECD spectrum with theoretical spectra calculated for both the R and S enantiomers (typically using time-dependent DFT), the absolute configuration can be unambiguously assigned.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov VCD is a powerful tool for determining the absolute configuration of chiral molecules, including those with multiple stereocenters. rsc.orgnih.gov The experimental VCD spectrum is compared to the predicted spectra for the different enantiomers to make the assignment. nih.gov In some cases, converting the acid to its methyl ester can simplify the analysis by eliminating complications from intermolecular hydrogen bonding. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While ORD can be used for conformational analysis and to identify the presence of chirality, ECD and VCD generally provide more detailed structural information for absolute configuration determination.

Table 5: Chiroptical Spectroscopy Techniques and Their Application

| Technique | Principle | Primary Application for this compound |

|---|---|---|

| ECD | Differential absorption of circularly polarized UV-Vis light. | Determination of absolute configuration by comparing experimental and theoretical spectra. |

| VCD | Differential absorption of circularly polarized IR light. nih.gov | Determination of absolute configuration and solution-state conformation. nih.govrsc.org |

| ORD | Wavelength-dependent rotation of plane-polarized light. | Confirmation of chirality and can be used for conformational analysis. |

Computational Chemistry and Theoretical Studies on 2 4 Methoxy 2 Methylphenyl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(4-Methoxy-2-methylphenyl)propanoic acid. epstem.net Methods like B3LYP are commonly employed to optimize the molecule's geometry and compute various electronic descriptors. epstem.netscispace.com These calculations provide values for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. epstem.net These maps visualize the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species and biological receptors.

Note: The data in this table is representative and derived from typical quantum chemical calculations for similar aromatic carboxylic acids.

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of this compound is due to the rotation around its single bonds, particularly the bond connecting the propanoic acid side chain to the phenyl ring and the bond within the side chain itself. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This process involves systematically rotating specific dihedral angles and calculating the potential energy for each resulting conformation. The results are plotted on a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to the most stable and thus most probable conformations of the molecule under given conditions. Understanding these preferred conformations is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a binding site.

Table 2: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | 75.2 |

| 2 | -65° | 1.25 | 14.5 |

Note: This table presents hypothetical data illustrating the typical energy differences and population distributions among stable conformers of a flexible molecule.

Molecular Dynamics Simulations to Understand Dynamics and Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion and behavior of this compound over time. mdpi.com These simulations solve Newton's equations of motion for a system containing the molecule and its environment, typically water, to model a realistic biological context. mdpi.com MD provides detailed information on the molecule's flexibility, conformational changes, and interactions with solvent molecules. nih.gov

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the molecule's structural changes relative to a starting conformation, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. mdpi.com By simulating the molecule in a lipid bilayer, for instance, MD can predict how it partitions into and orients within a cell membrane. mdpi.com These simulations are invaluable for understanding how the molecule behaves in a dynamic, solvated environment, which is essential for predicting its bioavailability and mechanism of action. nih.gov

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties of this compound. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical values can then be compared with experimental NMR data. A strong correlation between the calculated and experimental spectra helps to confirm the proposed molecular structure and provides confidence in the computational model. epstem.net

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. epstem.net These predicted frequencies, when compared to experimental IR data, allow for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the aromatic ring.

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Carboxyl) | 178.5 | 179.1 | -0.6 |

| C (Aromatic, -OCH₃) | 159.2 | 159.5 | -0.3 |

| C (Aromatic, -CH) | 130.1 | 130.4 | -0.3 |

| C (Aromatic, -C) | 128.8 | 129.0 | -0.2 |

| C (Aromatic, -CH) | 114.5 | 114.9 | -0.4 |

| O-CH₃ (Methoxy) | 55.4 | 55.7 | -0.3 |

| CH (Propanoic) | 45.1 | 45.5 | -0.4 |

| CH₃ (Propanoic) | 18.3 | 18.6 | -0.3 |

Note: The data is illustrative. A strong linear correlation between predicted and experimental values validates the computational approach.

Computational Approaches for Reaction Mechanism Elucidation

Theoretical calculations are powerful tools for investigating the potential chemical reactions of this compound. nih.gov By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways. mdpi.com This involves locating the structures of transition states—the highest energy points along the reaction coordinate—and calculating the activation energy required to reach them.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a biological target, such as a protein or enzyme. nih.gov For a compound like this compound, which resembles non-steroidal anti-inflammatory drugs (NSAIDs), a likely target for docking studies would be the cyclooxygenase (COX) enzymes.

The docking process involves placing the ligand (the propanoic acid derivative) into the active site of the protein and using a scoring function to estimate the binding affinity. youtube.com The results can predict the binding mode, key interactions (like hydrogen bonds or hydrophobic interactions) with amino acid residues in the active site, and a calculated binding energy. nih.govnih.gov These predictions help to rationalize the molecule's biological activity and can guide the design of more potent derivatives. nih.gov

Table 4: Molecular Docking Results against COX-2 Enzyme

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | Arg120, Tyr355, Ser530 |

| Ibuprofen (B1674241) (Reference) | -7.9 | Arg120, Tyr355, Val523 |

Note: This table contains hypothetical data to illustrate the output of a molecular docking study. A lower binding energy suggests a more favorable interaction.

Bioactivity Profiling and Mechanistic Insights of 2 4 Methoxy 2 Methylphenyl Propanoic Acid and Its Analogues

Enzyme Inhibition/Activation Studies and Molecular Target Identification (e.g., COX inhibition, Aminopeptidase N)

A notable analogue, Pelubiprofen, demonstrates potent, dual inhibition of both COX isoforms. In vitro enzyme assays revealed that Pelubiprofen has a higher selectivity for COX-2 over COX-1. nih.govresearchgate.net The half-maximal inhibitory concentrations (IC₅₀) highlight this preference, indicating that a lower concentration of the compound is needed to inhibit COX-2 activity by 50% compared to COX-1. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Pelubiprofen

| Enzyme | IC₅₀ (μM) |

|---|---|

| COX-1 | 10.66 ± 0.99 |

| COX-2 | 2.88 ± 1.01 |

Data sourced from studies on LPS-induced macrophages. nih.gov

Other studies on different series of profen analogues have shown a wide range of inhibitory activities and selectivities. For instance, certain quinazoline (B50416) derivatives with a propionic acid moiety exhibited single-digit micromolar inhibition of COX-1, comparable to ibuprofen (B1674241), but with only moderate activity against COX-2. researchgate.net In contrast, some cyclic imides bearing a 3-benzenesulfonamide or oxime fragment were found to be potent and highly selective COX-2 inhibitors, with IC₅₀ values in the nanomolar range. nih.gov This demonstrates that structural modifications to the core phenylpropanoic acid scaffold can significantly alter the potency and selectivity of COX inhibition. researchgate.netnih.gov

Receptor Binding and Ligand-Target Interaction Analysis

Beyond COX enzymes, certain phenylpropanoic acid derivatives have been identified as ligands for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov PPARs are transcription factors that play crucial roles in regulating lipid and glucose homeostasis. nih.gov

Research into substituted phenylpropanoic acid derivatives has led to the discovery of potent and selective activators of the human PPARα subtype. nih.gov These studies have shown that the nature and stereochemistry of substituents on the molecule are critical for determining the potency and selectivity of PPAR subtype activation. nih.gov

Further investigations using X-ray crystallography have detailed the interaction between phenylpropanoic acid derivatives and the ligand-binding domain (LBD) of PPARδ. These studies reveal that the ligands accommodate themselves within the ligand-binding pocket of the receptor. nih.gov The characteristic wide groove of the PPARδ LBD allows it to bind various phenylpropanoic acid derivatives, even with variations in their structure. nih.gov The acidic head group of the ligand typically forms hydrogen bonds with key amino acid residues in the binding pocket, while the hydrophobic tail occupies a larger, less constrained region. This detailed structural information is vital for the rational design of new ligands with improved affinity and selectivity for specific PPAR subtypes. nih.gov

Cellular Assays for Investigating Molecular Pathway Modulation (e.g., signal transduction, gene expression in in vitro models)

Cellular assays provide a critical link between enzyme inhibition and the resulting physiological effects. For profen analogues, a key molecular pathway investigated is the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory gene expression. nih.govmdpi.com

Studies on the analogue Pelubiprofen using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have provided significant mechanistic insights. nih.govresearchgate.net LPS is a component of gram-negative bacteria cell walls that potently activates inflammatory pathways. In this in vitro model, Pelubiprofen was shown to suppress the production of prostaglandin (B15479496) E₂ (PGE₂) through its direct inhibition of COX activity. nih.gov Furthermore, it significantly reduced the gene expression of several key inflammatory mediators at the transcriptional level. nih.govresearchgate.net

Table 2: Effect of Pelubiprofen on Inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells

| Gene/Protein | Effect |

|---|---|

| COX-2 | Reduced Expression |

| Inducible Nitric Oxide (iNOS) | Reduced Expression |

| Tumor Necrosis Factor-α (TNF-α) | Reduced Expression |

| Interleukin-1β (IL-1β) | Reduced Expression |

| Interleukin-6 (IL-6) | Reduced Expression |

Source: nih.govresearchgate.net

The mechanism for this broad anti-inflammatory effect involves the direct modulation of the NF-κB pathway. Pelubiprofen was found to attenuate the transcriptional activity of NF-κB. nih.gov This is achieved by inhibiting the phosphorylation and subsequent degradation of inhibitory kappa B-α (IκB-α), the protein that holds NF-κB inactive in the cytoplasm. nih.gov By stabilizing IκB-α, Pelubiprofen prevents the translocation of the active NF-κB subunit into the nucleus, thereby blocking it from activating the transcription of pro-inflammatory genes. nih.gov The study also demonstrated that this effect is mediated by the inhibition of upstream kinases, specifically IκB kinase-β (IKK-β) and transforming growth factor-β activated kinase-1 (TAK1). nih.gov

Structure-Activity Relationship (SAR) Studies for 2-(4-Methoxy-2-methylphenyl)propanoic acid Analogues

The anti-inflammatory activity of profens is intimately linked to their chemical structure. Several key SAR principles have been established from extensive studies of various analogues. arabjchem.orgnih.gov

The Carboxylic Acid Group : An acidic center, typically a carboxylic acid, is considered essential for the anti-inflammatory activity of profens. arabjchem.org This group is a primary binding point within the active site of COX enzymes, interacting with residues like Arg-120. nih.gov

The α-Substituent : The current SAR for profens emphasizes the importance of a small alkyl group, specifically a methyl group, at the α-position of the propionic acid side chain. nih.gov For many profens, the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer. mdpi.comresearchgate.net However, this generalization has been challenged by studies showing that some α-(non-methyl)alkyl or even α,α-dialkyl substituted analogues can retain or, in some cases, have enhanced COX inhibitory potential. nih.gov

SAR for PPAR Activation : For phenylpropanoic acid derivatives that act as PPAR activators, SAR studies indicate that the stereochemistry at the α-position, the linking group between the central and distal rings, and the substituents on the distal hydrophobic tail are all crucial in determining the potency and selectivity for different PPAR subtypes. nih.gov

In vitro Model Systems for Biological Evaluation and Pathway Analysis

A variety of in vitro models are employed to assess the biological activity of this compound and its analogues. These systems allow for controlled, high-throughput screening and detailed mechanistic studies without the use of live animals. researchgate.netmdpi.comresearchgate.net

Enzyme Inhibition Assays : Purified enzyme preparations are used for direct evaluation of inhibitory activity. For profens, commercially available ovine or human recombinant COX-1 and COX-2 assay kits are standard. nih.gov These assays measure the production of prostaglandins (B1171923) to determine the IC₅₀ value of a test compound. nih.gov

Cell-Based Assays :

RAW 264.7 Macrophages : This murine macrophage cell line is a cornerstone for in vitro inflammation research. nih.gov Stimulation with lipopolysaccharide (LPS) induces a robust inflammatory response, including the production of nitric oxide (NO), PGE₂, and pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov The ability of a compound to inhibit these markers is a strong indicator of anti-inflammatory potential.

Cancer Cell Lines : For evaluating the anticancer potential of related propanoic acid derivatives, various cancer cell lines are used. Models include A549 (human lung adenocarcinoma) and H69/H69AR (drug-sensitive and resistant small cell lung cancer), where cytotoxicity and antiproliferative effects are measured. mdpi.com

Transfected Cell Lines : To study receptor activation, host cells like Chinese Hamster Ovary (CHO) cells can be transfected with the gene for a target receptor (e.g., PPARα). nih.gov These cells are then used in reporter gene assays to measure the transactivation potential of a ligand.

Protein Denaturation Assays : Inflammation can involve protein denaturation. The ability of a compound to inhibit heat-induced albumin denaturation in vitro can be used as a simple, preliminary screening method for anti-inflammatory activity. mdpi.com

Enzymatic Biotransformations and Metabolic Pathways (excluding human physiological metabolism and clinical relevance)

Enzymatic biotransformations are utilized both to understand the metabolic fate of profens and as a green chemistry tool for their synthesis. These processes often employ isolated enzymes or whole-cell systems under controlled laboratory conditions.

A significant application is in the synthesis of profen prodrugs through lipase-catalyzed esterification. nih.gov Lipases, such as Lipase B from the yeast Candida antarctica (CALB), can efficiently catalyze the reaction between the carboxylic acid of a profen (like ibuprofen) and an alcohol. mdpi.comresearchgate.net These reactions are typically conducted in non-aqueous or biphasic media to drive the thermodynamic equilibrium towards synthesis rather than hydrolysis. mdpi.com For example, ibuprofen has been enzymatically esterified with polyalcohols like sorbitol, erythritol, and glycerol (B35011) to create more hydrophilic derivatives. nih.govmdpi.com These biocatalytic methods are valued for their high selectivity, including enantioselectivity, and mild reaction conditions. mdpi.com

Another key enzymatic transformation is the asymmetric decarboxylation used to produce specific enantiomers of profens. The enzyme arylmalonate decarboxylase (AMDase) and its engineered variants can catalyze the direct, single-step conversion of substituted malonic acids into the corresponding enantiopure (S)- or (R)-arylpropionic acids. researchgate.net This biocatalytic route offers a highly selective method for synthesizing the pharmacologically active (S)-enantiomers of profens. researchgate.net Immobilization of the enzyme onto a solid support has been shown to dramatically increase its operational stability, making the process more robust for preparative-scale synthesis. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 2 4 Methoxy 2 Methylphenyl Propanoic Acid

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like 2-(4-Methoxy-2-methylphenyl)propanoic acid. datapdf.comsigmaaldrich.com The development of a robust HPLC method involves several critical steps, including the selection of an appropriate stationary phase, mobile phase composition, and detector. drawellanalytical.com

For acidic compounds such as this, reversed-phase HPLC is commonly employed. sigmaaldrich.com The choice of a stationary phase, often a C18 column, is critical for achieving optimal separation. pensoft.netpensoft.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sigmaaldrich.comdrawellanalytical.com Adjusting the pH of the aqueous phase is crucial for controlling the retention time and peak shape of the acidic analyte. For instance, maintaining the pH below the pKa of the carboxylic acid group ensures it remains in its protonated, less polar form, leading to longer retention on a reversed-phase column.

Method optimization is an iterative process aimed at achieving the desired separation efficiency, resolution, and analysis time. drawellanalytical.com This involves fine-tuning parameters like the mobile phase gradient, flow rate, and column temperature. drawellanalytical.comresearchgate.net A scouting gradient, typically from a low to a high percentage of organic solvent, is often used initially to determine the approximate elution conditions. sigmaaldrich.com Based on the results, a more refined gradient or an isocratic method (constant mobile phase composition) can be developed to ensure good separation of the target compound from any impurities. sigmaaldrich.comdrawellanalytical.com

The selection of a suitable detector is also paramount. For this compound, a UV-Vis detector is commonly used, with the detection wavelength chosen to maximize sensitivity based on the compound's UV spectrum. datapdf.compensoft.netpensoft.net In cases where higher sensitivity or specificity is required, a fluorescence detector can be employed, potentially after derivatization of the analyte. sigmaaldrich.com

A summary of typical HPLC method development parameters is provided in the table below.

| Parameter | Selection/Optimization Strategy | Rationale |

| Stationary Phase | C18, C8, or other reversed-phase columns. pensoft.netpensoft.net | Provides good retention and separation for moderately polar organic acids. |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase (e.g., phosphate (B84403) buffer). sigmaaldrich.comdrawellanalytical.compensoft.netpensoft.net | Allows for manipulation of polarity and pH to control retention and peak shape. |

| pH Control | Adjusting the pH of the aqueous phase, often to acidic conditions. pensoft.netpensoft.net | Suppresses ionization of the carboxylic acid, improving retention and peak symmetry. |

| Elution Mode | Isocratic or gradient elution. sigmaaldrich.comdrawellanalytical.com | Isocratic for simple mixtures, gradient for complex samples or to reduce analysis time. |

| Flow Rate | Typically 0.5-2.0 mL/min. pensoft.netpensoft.netresearchgate.net | Optimized to balance analysis time with separation efficiency. |

| Column Temperature | Controlled, often slightly elevated (e.g., 30-40 °C). pensoft.netpensoft.net | Improves peak shape and reduces viscosity, but must be controlled to ensure reproducibility. |

| Detection | UV-Vis detector at an optimal wavelength. datapdf.compensoft.netpensoft.net | Provides good sensitivity for chromophoric compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. kau.edu.sa While this compound itself has relatively low volatility, it can be analyzed by GC-MS after a derivatization step. datapdf.com Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester), is often necessary to improve its chromatographic behavior and prevent thermal degradation in the GC inlet. datapdf.com

In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. who.int The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the inert carrier gas (mobile phase). The temperature of the column is programmed to increase over time, allowing for the elution of compounds with different boiling points. who.int

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer, which acts as a highly specific detector. The molecules are ionized, typically by electron impact (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). hmdb.ca The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unambiguous identification by comparison with spectral libraries like the NIST library. kau.edu.sa

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater resolving power for complex samples, significantly enhancing peak capacity and sensitivity. nih.gov This advanced technique can separate a large number of compounds in a single analysis. kau.edu.sa

Key aspects of GC-MS analysis for this compound are summarized below.

| Parameter | Description |

| Derivatization | Conversion to a more volatile derivative (e.g., methyl ester) is often required. datapdf.com |

| Column | A capillary column with a suitable stationary phase is used for separation. who.int |

| Ionization | Electron Impact (EI) is a common ionization technique. hmdb.ca |

| Detection | A mass spectrometer detects and identifies compounds based on their mass spectra. kau.edu.sahmdb.ca |

| Identification | Comparison of the obtained mass spectrum with reference libraries (e.g., NIST). kau.edu.sa |

Capillary Electrophoresis and Other Chromatographic Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility is dependent on the charge, size, and shape of the molecule. nih.gov For the analysis of charged species like the deprotonated form of this compound, CE offers a powerful alternative to HPLC.

Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a buffer-filled capillary. nih.gov For neutral compounds or to enhance separation, Micellar Electrokinetic Chromatography (MEKC) can be used. MEKC involves the addition of a surfactant to the buffer, which forms micelles that act as a pseudo-stationary phase. mdpi.com

Non-aqueous capillary electrophoresis (NACE) is another variant that uses organic solvents instead of aqueous buffers, which can be advantageous for separating compounds that are poorly soluble in water. nih.gov

The key parameters in CE method development include the choice of buffer (composition and pH), applied voltage, and capillary dimensions. Detection is often performed using a UV-Vis detector integrated into the CE instrument. nih.gov

Other chromatographic techniques, while less common for this specific compound, could potentially be applied. For instance, Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, such as carbon dioxide, as the mobile phase and can be effective for the separation of some carboxylic acids. researchgate.net

Electrochemical and Spectrophotometric Methods for Detection

Electrochemical methods offer a sensitive and selective means of detection for electroactive compounds. While direct electrochemical detection of this compound may not be straightforward, it could potentially be achieved after suitable modification of the electrode surface or by using indirect detection methods. maynoothuniversity.iersc.org The principle of electrochemical detection relies on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied. nih.gov The sensitivity of these methods can be very high, with detection limits in the low ng/mL range having been reported for other compounds. nih.gov

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are fundamental to the detection of this compound in HPLC analysis. datapdf.com The compound exhibits absorbance in the ultraviolet region of the electromagnetic spectrum due to its aromatic ring and carboxylic acid functional group. A full UV-Vis spectrum can be recorded to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure the highest sensitivity.

Sample Preparation Strategies and Matrix Effects in Complex Samples

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, requires effective sample preparation to remove interfering substances and concentrate the analyte. analchemres.org Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. For an acidic compound like this compound, adjusting the pH of the aqueous sample to below its pKa will protonate the carboxylic acid, making it more soluble in an organic solvent. Conversely, adjusting the pH above the pKa will deprotonate it, making it more soluble in the aqueous phase. This property can be exploited for selective extraction and clean-up.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to selectively retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This technique is highly efficient for both clean-up and pre-concentration.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, maximizing the surface area for extraction. analchemres.org

Matrix effects are a significant challenge in the analysis of complex samples. analchemres.org These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. analchemres.org This can result in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:

Effective sample clean-up: Thorough removal of matrix components through techniques like SPE.

Use of matrix-matched standards: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for the matrix effect. analchemres.org

Isotope dilution mass spectrometry: Using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects, providing a more accurate quantification.

Method Validation for Purity, Assay, and Impurity Profiling

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. pensoft.netpensoft.net For the analysis of this compound, validation would typically be performed according to guidelines from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pensoft.netpensoft.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.netanalchemres.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net This is often assessed by recovery studies on spiked samples.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. maynoothuniversity.ie

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity profiling, the method must be able to separate, detect, and quantify any process-related impurities or degradation products. pensoft.netpensoft.net Stress testing (e.g., exposure to acid, base, heat, light, and oxidizing agents) is often performed to demonstrate the stability-indicating nature of the method. researchgate.net

A summary of method validation parameters is presented below.

| Validation Parameter | Description |

| Specificity | Demonstrates no interference from other components. pensoft.netpensoft.net |

| Linearity | Establishes a proportional relationship between concentration and response. researchgate.netanalchemres.org |

| Accuracy | Measures the agreement between the measured value and the true value. researchgate.net |

| Precision | Assesses the repeatability and intermediate precision of the method. researchgate.net |

| LOD | The lowest detectable concentration. maynoothuniversity.ie |

| LOQ | The lowest quantifiable concentration. |

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Environmental and Ecological Considerations of 2 4 Methoxy 2 Methylphenyl Propanoic Acid if Relevant for Its Class

Environmental Fate and Degradation Pathways